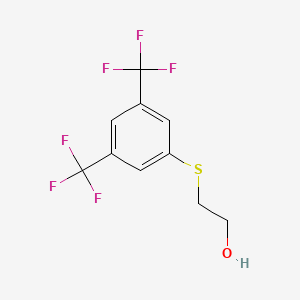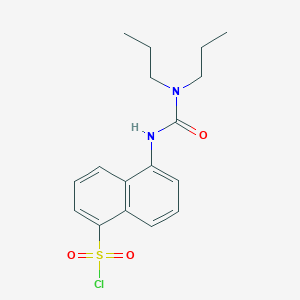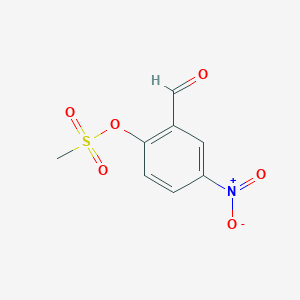![molecular formula C11H11N3O3 B1635903 Acide 4-(3-pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyrique CAS No. 439108-12-0](/img/structure/B1635903.png)
Acide 4-(3-pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyrique
Vue d'ensemble
Description
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring, in particular, is notable for its role in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid, are often associated with anti-infective activities . These compounds have been synthesized as anti-bacterial, anti-viral, and anti-leishmanial agents . They have shown promising results against various microorganisms, indicating their potential as anti-infective agents .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Certain compounds have also demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agonists of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) .
Pharmacokinetics
The molecular weight of the compound is 23323 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid typically involves the formation of the oxadiazole ring followed by the attachment of the butyric acid moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of oxadiazole derivatives without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are also similar and are widely studied for their biological and chemical properties.
Uniqueness
4-(3-Pyridin-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable target for research and development.
Propriétés
IUPAC Name |
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(16)6-3-5-9-13-11(14-17-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRRWBIBNBVHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1635858.png)

![methyl 4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylate](/img/structure/B1635866.png)
![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B1635876.png)


![Methyl 3-[(2-chloropyridine-3-carbonyl)carbamoylamino]benzoate](/img/structure/B1635892.png)
